molecular formula C37H61N2O6- B14432895 Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate CAS No. 78461-28-6

Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate

Cat. No.: B14432895
CAS No.: 78461-28-6
M. Wt: 629.9 g/mol
InChI Key: QYBQMJHHLKZCQP-CQTOTRCISA-M
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Description

Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a unique structure that includes a benzyl group, a long-chain fatty acid, and amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of Amino Groups: Protecting the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl).

    Coupling Reaction: Coupling the protected L-alanine with docosanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the amide bond.

    Oxidation: Oxidizing the norvaline derivative to introduce the oxido and oxo groups.

    Deprotection: Removing the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Purification techniques such as chromatography and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Nucleophiles like NaOH (sodium hydroxide) or KCN (potassium cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Docosanol: A saturated fatty alcohol with antiviral properties.

    Benzyl Alcohol: A simple aromatic alcohol used as a solvent and preservative.

    L-Alanine Derivatives: Various derivatives of L-alanine used in peptide synthesis.

Uniqueness

Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is unique due to its combination of a long-chain fatty acid, amino acid derivatives, and benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

78461-28-6

Molecular Formula

C37H61N2O6-

Molecular Weight

629.9 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-(docosanoylamino)propanoyl]amino]-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C37H62N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-34(40)38-31(2)36(43)39-33(28-29-35(41)42)37(44)45-30-32-25-22-21-23-26-32/h21-23,25-26,31,33H,3-20,24,27-30H2,1-2H3,(H,38,40)(H,39,43)(H,41,42)/p-1/t31-,33+/m0/s1

InChI Key

QYBQMJHHLKZCQP-CQTOTRCISA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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